molecular formula C11H12N2O3 B11050728 2H-1,4-Benzoxazine-4-acetamide, 3,4-dihydro-6-methyl-3-oxo-

2H-1,4-Benzoxazine-4-acetamide, 3,4-dihydro-6-methyl-3-oxo-

Cat. No.: B11050728
M. Wt: 220.22 g/mol
InChI Key: MATMPHDZHIMZRH-UHFFFAOYSA-N
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Description

2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE is an organic compound with the molecular formula C11H13NO3. It belongs to the class of benzoxazines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE typically involves the reaction of 2-aminophenols with 2-bromoalkanoates in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to yield the desired benzoxazine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzoxazines, which can be further utilized in different applications.

Scientific Research Applications

2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the acetamide functionality contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide

InChI

InChI=1S/C11H12N2O3/c1-7-2-3-9-8(4-7)13(5-10(12)14)11(15)6-16-9/h2-4H,5-6H2,1H3,(H2,12,14)

InChI Key

MATMPHDZHIMZRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)N

Origin of Product

United States

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